![molecular formula C19H27N5O3S B2884804 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320851-49-6](/img/structure/B2884804.png)
3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
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Description
The compound contains several functional groups including a 1,2-dimethyl-1H-imidazol-4-yl group, a sulfonyl group, a piperidin-4-yl group, and a methoxy-tetrahydrocinnoline group . These groups are likely to contribute to the overall properties of the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the formation of the imidazole ring, followed by the introduction of the sulfonyl and piperidinyl groups . The methoxy-tetrahydrocinnoline group could be introduced through a subsequent reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The imidazole and piperidine rings, along with the tetrahydrocinnoline group, would contribute to the rigidity of the molecule, while the sulfonyl and methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The imidazole ring could potentially participate in electrophilic substitution reactions, while the sulfonyl group could undergo reactions with nucleophiles .Scientific Research Applications
Synthesis and Characterization
One study detailed the synthesis and characterization of a compound structurally similar to 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline, focusing on the crystal and molecular structure analysis. This research provided insights into the compound's crystallization in the monoclinic crystal system, exhibiting both inter- and intramolecular hydrogen bonds, indicative of its stability and potential interactions in biological systems (Naveen et al., 2015).
Biological Evaluation
Another study focused on the synthesis, spectral analysis, and biological evaluation of compounds with the piperidin-1-ylsulfonyl motif, highlighting the importance of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline derivatives. These compounds were evaluated for their enzymatic inhibition capabilities, demonstrating the potential for therapeutic applications, particularly in targeting specific enzymes (Khalid et al., 2016).
Synthetic Methodologies
In the realm of synthetic organic chemistry, one study elaborated on a novel one-pot multistep reaction strategy for synthesizing complex heterocyclic compounds, including those related to 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline. This method demonstrates the versatility and efficiency of modern synthetic approaches in creating compounds with potential pharmaceutical applications (Bagley et al., 2005).
properties
IUPAC Name |
3-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-14-20-19(12-23(14)2)28(25,26)24-9-7-15(8-10-24)13-27-18-11-16-5-3-4-6-17(16)21-22-18/h11-12,15H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIFNYFDWYUAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline |
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